molecular formula C21H34O2 B14769089 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one

2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one

Cat. No.: B14769089
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-RPTIVHBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one, also known as methasterone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. Methasterone was initially developed for medical use but was never marketed as a prescription drug. Instead, it gained popularity as a dietary supplement in the bodybuilding community due to its ability to promote muscle growth and strength .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves several steps, starting from commercially available steroids. The key steps include:

    Methylation: Introduction of methyl groups at the 2a and 17a positions.

    Reduction: Reduction of the ketone group at the 3-position to a hydroxyl group.

    Cyclization: Formation of the androstan structure through cyclization reactions.

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of methasterone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity methasterone suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Reduction of the ketone group back to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17B position results in the formation of a ketone, while reduction of the ketone group at the 3-position yields a hydroxyl group .

Scientific Research Applications

2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on muscle growth, protein synthesis, and androgen receptor binding.

    Medicine: Investigated for potential therapeutic applications in conditions such as muscle wasting and osteoporosis.

    Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences various molecular pathways, including the mTOR pathway, which plays a crucial role in muscle hypertrophy and anabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one is unique due to its potent anabolic effects and oral bioavailability. Unlike many other anabolic steroids, it does not require injection and can be taken orally, making it more convenient for users. Additionally, its structural modifications enhance its anabolic properties while reducing androgenic effects, making it a preferred choice for bodybuilders and athletes .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

QCWCXSMWLJFBNM-RPTIVHBHSA-N

Isomeric SMILES

CC1C[C@]2(C(CCC3C2CC[C@]4(C3CC[C@]4(C)O)C)CC1=O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Origin of Product

United States

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